![molecular formula C15H22N2O2 B2921213 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-41-1](/img/structure/B2921213.png)
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde is a chemical compound with the following properties:
- Chemical Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Synonyms : None explicitly mentioned in the available data.
Molecular Structure Analysis
The molecular structure of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde consists of the following components:
- A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms).
- An ethyl group attached to the piperazine ring.
- A carbaldehyde functional group (CHO) at one end of the molecule.
- A 2,4-dimethylphenoxy group attached to the piperazine ring.
Chemical Reactions Analysis
The reactivity and chemical behavior of this compound would depend on the functional groups present. Potential reactions could involve:
- Reduction of the aldehyde group : Forming an alcohol.
- Substitution reactions : Involving the phenoxy group or the ethyl group.
- Ring-opening reactions : Modifying the piperazine ring.
Physical And Chemical Properties Analysis
- Boiling Point : Not explicitly provided.
- Solubility : Likely soluble in organic solvents due to the presence of the phenoxy and ethyl groups.
- Appearance : Unknown (requires experimental characterization).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde derivatives have been studied for their antimicrobial and anti-proliferative activities. For instance, N-Mannich bases derived from 1-substituted piperazines showed broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, suggesting their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Biological Evaluation of Piperazine Derivatives
Another study focused on the synthesis and biological evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were characterized and screened for their in vitro antimicrobial activities. Some derivatives showed excellent antibacterial and antifungal activities, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Multi-Target Therapeutic Approach to Neuroprotection
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) represents a novel drug candidate designed to offer a multi-target therapeutic approach as a neuroprotective treatment for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity, induces dose-dependent increases in Ach levels, and displays antioxidant properties. Both SP-04 and its metabolite SP-04m offer neuroprotection against Ab42 toxicity and protect neuronal cells and rat brain mitochondria exposed to various toxins, suggesting their potential in Alzheimer's disease treatment (Lecanu et al., 2010).
Organic Crystal Engineering
Studies in organic crystal engineering have explored hydrogen-bond association in derivatives, including those related to 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde. Such research contributes to understanding the crystalline forms and associations in solutions, which is essential for pharmaceutical formulation and material science applications (Weatherhead-Kloster et al., 2005).
Safety And Hazards
Unfortunately, safety information, including hazard statements, precautionary measures, and packing group details, is not available in the retrieved data. Researchers handling this compound should consult additional sources and follow standard laboratory safety protocols.
Direcciones Futuras
To advance our understanding of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde , further investigations are needed:
- Synthetic Optimization : Explore efficient synthetic routes.
- Biological Activity : Investigate potential pharmacological properties.
- Toxicology Studies : Assess safety profiles.
- Structural Modifications : Design derivatives for specific applications.
Remember that this analysis is based on the limited information retrieved, and further research is essential for a comprehensive understanding of this compound.
Propiedades
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)ethyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-4-15(14(2)11-13)19-10-9-16-5-7-17(12-18)8-6-16/h3-4,11-12H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVBOFYRDQILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCN(CC2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

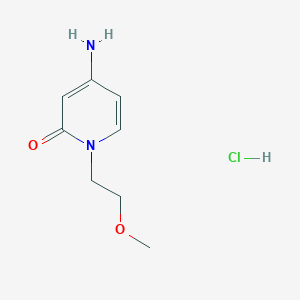
![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)
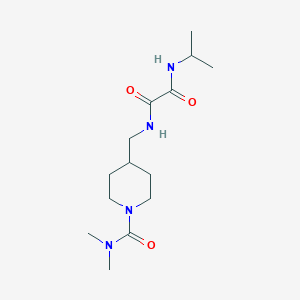
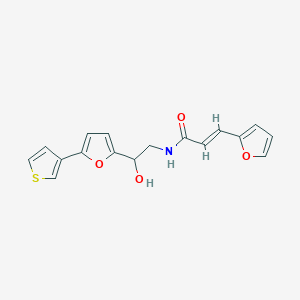
![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
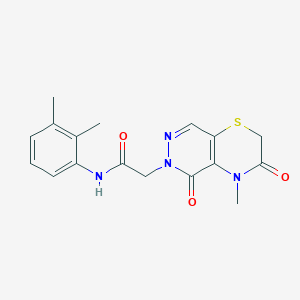
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)
![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)
![2-((2-[(2-Furylmethyl)amino]-2-oxoethyl)thio)benzoic acid](/img/structure/B2921147.png)

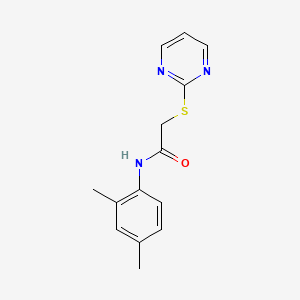
![6-Cyclopropyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2921150.png)
![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)